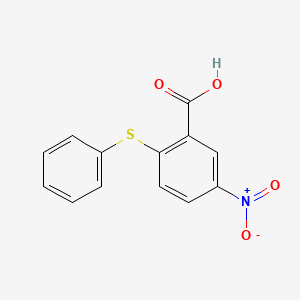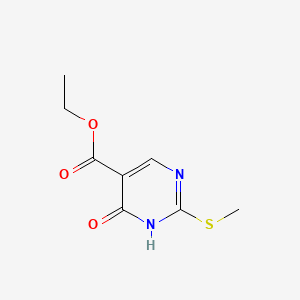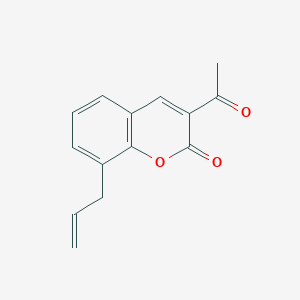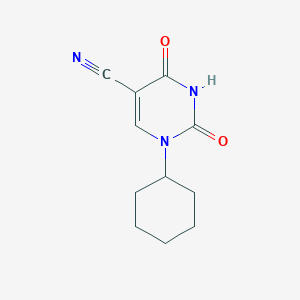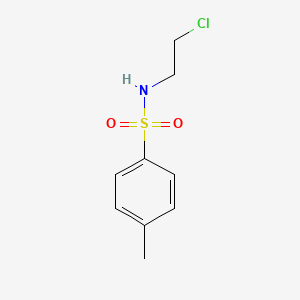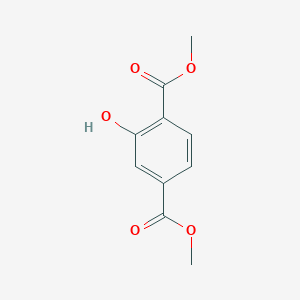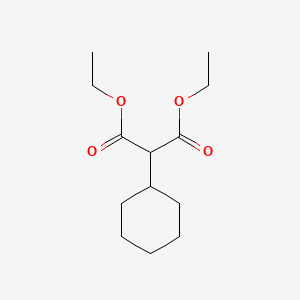
5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
Compounds containing pyridin-2-yl and 1,3,4-thiadiazol-2-amine groups are often used in the design of heterocyclic compounds with potential biological activities . They are part of a larger class of nitrogen-containing heterocycles, which are known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
While specific synthesis methods for “5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine” were not found, similar compounds are often synthesized using a variety of methods. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Another study reported a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .
Aplicaciones Científicas De Investigación
Anticancer Activity
- The derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amines have shown significant in vitro anticancer activity against several human cancer cell lines, including gastric cancer NUGC, with some derivatives exhibiting more potent cytotoxic activity than standard treatments (Abdo & Kamel, 2015).
Synthesis and Structural Studies
- New compounds involving 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine have been synthesized and characterized, including studies on their spectral, X-ray, and density functional theory (DFT) properties (Dani et al., 2013).
Catalytic Activity
- Ruthenium(II) complexes containing 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine ligands have been synthesized and shown to exhibit semiconducting behavior and catalytic activity in the transfer hydrogenation of acetophenone (Şerbetçi, 2013).
Synthesis of Heterocyclic Compounds
- The compound has been used as a precursor for synthesizing various heterocyclic derivatives with potential antimicrobial and surface activities (El-Sayed et al., 2015).
Electronic Structure Studies
- The electronic structures of derivatives, including the tautomeric equilibriums, have been studied using NMR spectroscopy and computational methods (Strzemecka, 2007).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It is suggested that the compound may exist in different tautomeric forms, which could influence its interaction with its targets . The tautomeric equilibrium is influenced by the exocyclic N6 and C5 substituents on the 1,3,4-thiadiazole ring .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
The lipophilicity and basicity of similar compounds have been found to influence their chk1 potency and off-target human ether-a-go-go-related gene (herg) ion channel inhibition .
Result of Action
Similar compounds have shown excellent fungicidal activity . For instance, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine had the best control effect on corn rust with EC50 values of 0.60 mg/L .
Action Environment
The spatial configuration of the carbon atoms connected to the r3 group in similar compounds plays an important role in their fungicidal activity .
Análisis Bioquímico
Biochemical Properties
5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant antimicrobial activity, interacting with microbial enzymes and disrupting their normal function . Additionally, this compound has been found to inhibit specific enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to affect the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of proteins that are essential for cellular functions . These cellular effects highlight the potential of this compound as a therapeutic agent in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, this compound binds to the active sites of enzymes, leading to their inhibition and subsequent disruption of metabolic pathways . Additionally, it can activate certain signaling pathways by interacting with receptors on the cell surface, thereby influencing cellular responses . These molecular interactions are critical for understanding the therapeutic potential of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, which could influence its efficacy and safety . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, including disruption of normal cellular functions and induction of oxidative stress . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes . These findings underscore the importance of dosage optimization in the development of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been found to inhibit key enzymes in metabolic pathways, leading to alterations in the production and utilization of metabolites . Additionally, it can modulate the activity of cofactors, further influencing metabolic processes within cells . Understanding these metabolic interactions is essential for elucidating the biochemical role of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific cellular compartments where it exerts its biological effects . Additionally, binding proteins may facilitate its distribution within tissues, influencing its localization and accumulation . These transport and distribution mechanisms are critical for understanding the pharmacokinetics of this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria, where it can interact with target biomolecules . Targeting signals and post-translational modifications may direct this compound to these compartments, influencing its biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Propiedades
IUPAC Name |
5-pyridin-2-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-7-11-10-6(12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSWPYZJJLNMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180153 | |
| Record name | Pyridine, 3-(5-amino-1,3,4-thiadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25468-22-8 | |
| Record name | Pyridine, 3-(5-amino-1,3,4-thiadiazol-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025468228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-(5-amino-1,3,4-thiadiazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B1295874.png)


![4-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1295879.png)
